An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 4-Bromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzyl alcohol (CAS No. 873-75-6) is a pivotal bifunctional organic compound widely utilized in chemical synthesis. Its structure, featuring a hydroxyl group and a carbon-bromine bond on a benzene (B151609) ring, offers orthogonal reactivity that makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and detailed experimental protocols for its key transformations.
Chemical and Physical Properties
4-Bromobenzyl alcohol is a white to slightly beige crystalline solid at room temperature.[1][4] It is sparingly soluble in water but shows good solubility in various organic solvents, including dioxane, ethanol, and acetone.[1][2] Its properties make it a versatile reagent in a wide range of reaction conditions.
Table 1: Physical and Chemical Properties of 4-Bromobenzyl Alcohol
| Property | Value | Reference |
| CAS Number | 873-75-6 | [1][5] |
| Molecular Formula | C₇H₇BrO | [1][5] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | White to slightly beige crystalline powder/solid | [1][4][5] |
| Melting Point | 75-77 °C | [4][5][6] |
| Boiling Point | 267.8 °C at 760 mmHg | [5] |
| Density | 1.565 g/cm³ | [5] |
| Flash Point | 115.7 °C | [5][7] |
| Water Solubility | 2200 mg/L (at 20 °C) | [1][8] |
| pKa | 14.16 ± 0.10 (Predicted) | [1] |
| IUPAC Name | (4-bromophenyl)methanol | [8] |
Spectroscopic Data
The structural identification of 4-Bromobenzyl alcohol is confirmed through various spectroscopic techniques. The data below are characteristic for this compound.
Table 2: Key Spectroscopic Data for 4-Bromobenzyl Alcohol
| Spectrum Type | Key Peaks / Shifts (δ) | Reference |
| ¹H NMR | δ ~7.45 (d), ~7.20 (d) (Aromatic protons, AA'BB' system); δ ~4.59 (s) (CH₂ protons); δ ~2.19 (s, broad) (OH proton) | [2][9][10] |
| ¹³C NMR | Characteristic peaks for aromatic carbons (one ipso-carbon attached to Br, one ipso-carbon attached to CH₂OH, two symmetrical carbons), and one peak for the benzylic carbon (CH₂OH). | [8][11] |
| IR (KBr Pellet) | ~3300-3400 cm⁻¹ (broad, O-H stretch, H-bonded), ~1050 cm⁻¹ (C-O stretch), ~1500 & 1600 cm⁻¹ (Aromatic C=C stretch). | [8][10][12] |
| Mass Spec (EI) | Molecular Ion (M⁺) peaks at m/z 186 and 188 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). | [8][10] |
Chemical Reactivity and Transformations
The utility of 4-Bromobenzyl alcohol stems from the reactivity of its two primary functional groups: the benzylic alcohol and the aryl bromide.
-
Reactions of the Hydroxyl Group: The alcohol moiety readily undergoes common transformations such as oxidation, etherification, esterification, and silylation.[4][6][13] Oxidation can be selectively controlled to yield either 4-bromobenzaldehyde (B125591) or, with stronger conditions, 4-bromobenzoic acid.[14][15]
-
Reactions of the Aryl Bromide: The carbon-bromine bond is a key site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[16][17][18] For these reactions, the alcohol group is often protected (e.g., as an acetate) to prevent interference.[16] The reactivity of aryl halides in such couplings typically follows the order C-I > C-Br > C-Cl, allowing for selective transformations in molecules with multiple halogen atoms.[18]
Key Experimental Protocols
Synthesis of 4-Bromobenzyl Alcohol via Reduction
A common laboratory synthesis involves the reduction of 4-bromobenzoic acid.[19]
Methodology:
-
Reaction Setup: In an inert nitrogen atmosphere, 4-bromobenzoic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF).[19]
-
Reduction: A borane solution (e.g., borane-tetrahydrofuran (B86392) complex, ~4.0 eq) is added to the reaction mixture. The reaction is stirred at room temperature for approximately 12 hours.[19]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction is carefully quenched, often with methanol, to hydrolyze any borate (B1201080) esters. The solvent is removed under reduced pressure.[19]
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography, typically using an ethyl acetate/hexane mixture as the eluent, to yield pure 4-bromobenzyl alcohol.[19]
Selective Oxidation to 4-Bromobenzaldehyde
The selective oxidation of 4-bromobenzyl alcohol to the corresponding aldehyde without over-oxidation is a critical transformation. A highly efficient and practical method utilizes a copper/TEMPO catalyst system with air as the ultimate oxidant.[14]
Methodology:
-
Materials: 4-Bromobenzyl alcohol (1.0 eq), Copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), TEMPO (~5 mol%), N-methylimidazole (NMI, ~10 mol%), Acetonitrile (solvent).[14]
-
Reaction Setup: To a flask containing acetonitrile, add 4-bromobenzyl alcohol, CuBr, bpy, and TEMPO. The solution should turn a deep red-brown.[14]
-
Initiation: Add NMI dropwise. The color will fade slightly.
-
Reaction: Stir the mixture vigorously at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes, signifying consumption of the starting material.[14]
-
Workup: Dilute the reaction mixture with pentane and water and transfer to a separatory funnel for extraction.[14]
-
Purification: The crude product obtained after drying and concentrating the organic layers is purified by column chromatography to yield 4-bromobenzaldehyde.[14] This method is highly selective, and no over-oxidation to the carboxylic acid is typically observed.[14]
Etherification to 4-Bromobenzyl Methyl Ether
This protocol exemplifies a standard Williamson ether synthesis.
Methodology:
-
Deprotonation: 4-Bromobenzyl alcohol (1.0 eq) is added to a stirred suspension of sodium hydride (NaH, ~1.0 eq) in dry N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases (approx. 20 minutes).[13]
-
Alkylation: Methyl iodide (1.0 eq) is added to the resulting alkoxide solution. The reaction mixture is stirred for a further 10 minutes.[13]
-
Workup: The mixture is poured into water. The aqueous layer is extracted with diethyl ether.[13]
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield 4-bromobenzyl methyl ether.[13]
Applications in Research and Drug Development
4-Bromobenzyl alcohol is a key intermediate in the synthesis of a variety of target molecules:
-
Pharmaceuticals: It serves as a starting material for synthesizing diverse drug candidates. The aryl bromide handle is perfect for introducing molecular complexity via cross-coupling, while the alcohol can be functionalized to link to other parts of a molecule.[1][2]
-
Materials Science: It is used in the synthesis of functional polymers, such as hydroxyl end-functionalized polyfluorenes and amphiphilic block copolymers, which have applications in organic electronics and nanotechnology.[4][6][20]
-
Chemical Research: It is a common reagent for developing and optimizing new synthetic methodologies, including novel oxidation and coupling reactions.[1][6]
Safety and Handling
4-Bromobenzyl alcohol should be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Information for 4-Bromobenzyl Alcohol
| Hazard Statement | Code | Description | Reference |
| Eye Irritation | H319 | Causes serious eye irritation. | [8][21][22] |
| Skin Irritation | H315 | Causes skin irritation. | [8][22] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [8][22] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [6][8][21] |
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[1][22] Use in a well-ventilated area or a chemical fume hood.[22]
-
Handling: Avoid contact with skin and eyes.[22] Avoid ingestion and inhalation of dust.[23]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][23] Store away from incompatible materials such as strong acids and acid chlorides.[23]
-
First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes.[21][22][24] If inhaled, move to fresh air.[22] Seek medical attention if irritation persists.
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